molecular formula C17H21NO B107345 (R)-N-Benzyl-1-(4-methoxyphenyl)propane-2-amine CAS No. 67346-60-5

(R)-N-Benzyl-1-(4-methoxyphenyl)propane-2-amine

Cat. No. B107345
CAS RN: 67346-60-5
M. Wt: 255.35 g/mol
InChI Key: CVGPWMGXKOKNFD-CQSZACIVSA-N
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Description

“®-N-Benzyl-1-(4-methoxyphenyl)propane-2-amine” is also known as "4-Methoxy-N-[(1S)-1-methyl-2-phenylethyl]-benzenepropanamine" . It is a compound that has potential applications in various fields, including pharmaceuticals and organic synthesis.


Synthesis Analysis

The synthesis of “®-N-Benzyl-1-(4-methoxyphenyl)propane-2-amine” can be achieved through transaminase-mediated synthesis. This method involves the use of immobilized whole-cell biocatalysts with ®-transaminase activity for the synthesis of novel disubstituted 1-phenylpropan-2-amines . After optimization of the asymmetric synthesis, the ®-enantiomers could be produced with 88–89% conversion and >99% ee .


Molecular Structure Analysis

The molecular structure of “®-N-Benzyl-1-(4-methoxyphenyl)propane-2-amine” can be represented by the formula C19H25NO . The 3D structure of the compound can be viewed using specific software .


Chemical Reactions Analysis

The chemical reactions involving “®-N-Benzyl-1-(4-methoxyphenyl)propane-2-amine” are primarily associated with its synthesis. The compound can be synthesized from prochiral ketones using transaminases .

Safety And Hazards

The safety data sheet for a similar compound, 4-Methoxypropiophenone, indicates that it is a combustible liquid that can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed or inhaled .

properties

IUPAC Name

(2R)-N-benzyl-1-(4-methoxyphenyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-14(18-13-16-6-4-3-5-7-16)12-15-8-10-17(19-2)11-9-15/h3-11,14,18H,12-13H2,1-2H3/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVGPWMGXKOKNFD-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC=C(C=C1)OC)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-N-Benzyl-1-(4-methoxyphenyl)propane-2-amine

CAS RN

67346-60-5
Record name 4-Methoxy-α-methyl-N-(phenylmethyl)benzeneethanamine, (αR)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GMJ7KY228M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A sample of 3.02 g (11.8 mmol) of 1-(4′-methoxyphenyl)-2-benzylaminopropane (42) was reacted with 1.8 g (11.8 mmol) (S)-(+)-mandelic acid to give 530 mg (35% based on enantiomeric abundance) of the free amine after workup. 1H NMR (CDCl3) δ□ 1.10 (d, 3H, J=6.3 Hz), 2.57-2.76 (m, 2H), 2.88-2.94 (m, 1H), 3.79 (s, 3H), 3.72-3.88 (m, 2H), 6.82 (d, 2H, J=8.7 Hz), 7.07 (d, 2H, J=8.4 Hz), 7.15-7.31 (m, 5H); MS (APCI+) m/z (rel): 256 (100); [α]D=−30.4° (c=1.25 MeOH).
Quantity
3.02 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Yield
35%

Synthesis routes and methods II

Procedure details

A sample of 3.36 g (13.2 mmol) of the racemate 1-(4′-methoxyphenyl)-2-benzylaminopropane (42) was reacted with 2.0 g (13.2 mmol) of (R)-(−)-mandelic acid to give 740 mg (44% based on enantiomeric abundance) of the free amine after workup. 1H NMR, (CDCl3) δ□ 1.10 (d, 3H, J=6.2 Hz), 2.55-2.76 (m, 2H), 2.88-2.95 (m, 1H), 3.73-3.88 (m, 2H), 3.79 (s, 3H), 6.80 (d, 2H, J=8.7 Hz), 7.08 (d, 2H, J=8.4 Hz), 7.15-7.30 (m, 5H); MS (APCI+) m/z (rel): 256 (100); [α]D=+30.5° (c=1.1 MeOH).
Quantity
3.36 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Yield
44%

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